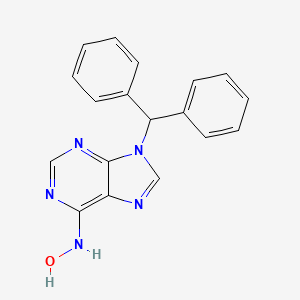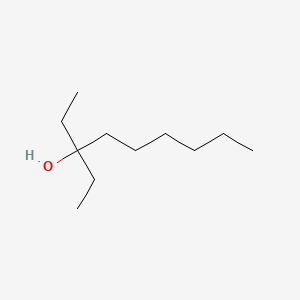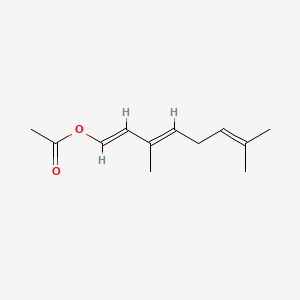
Bis(4,5-diamino-2,4-dihydro-3-oxopyrazole) sulphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-chloro-1-methylethyl) phosphate typically involves the reaction of phosphorus oxychloride with isopropanol in the presence of a catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of Tris(2-chloro-1-methylethyl) phosphate follows a similar synthetic route but on a larger scale. The process involves continuous monitoring and optimization of reaction parameters to achieve high efficiency and cost-effectiveness. The final product is purified through distillation or crystallization to meet industry standards.
化学反応の分析
Types of Reactions
Tris(2-chloro-1-methylethyl) phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and chlorinated alcohols.
Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: It can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under controlled temperature and pressure.
Major Products
Hydrolysis: Phosphoric acid and chlorinated alcohols.
Oxidation: Higher oxidation state phosphorus compounds.
Substitution: Various substituted phosphates depending on the nucleophile used.
科学的研究の応用
Tris(2-chloro-1-methylethyl) phosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymers and resins to enhance fire resistance.
Biology: Studied for its potential effects on biological systems and its role as an environmental contaminant.
Medicine: Investigated for its potential toxicological effects and safety in medical applications.
Industry: Widely used in the production of flexible polyurethane foams, textiles, and coatings to improve fire safety.
作用機序
The mechanism by which Tris(2-chloro-1-methylethyl) phosphate exerts its flame retardant effects involves the release of phosphorus-containing radicals upon heating. These radicals interfere with the combustion process by promoting the formation of a char layer and inhibiting the release of flammable gases. The molecular targets include the polymer matrix and the flame front, where the compound acts to disrupt the combustion cycle.
類似化合物との比較
Similar Compounds
- Tris(1-chloro-2-propyl) phosphate (TCPP)
- Tris(2-chloroethyl) phosphate (TCEP)
- Tris(2,3-dibromopropyl) phosphate (TDBPP)
Uniqueness
Tris(2-chloro-1-methylethyl) phosphate is unique due to its specific chemical structure, which provides a balance between flame retardant efficiency and material compatibility. Compared to similar compounds, it offers a favorable combination of thermal stability, low volatility, and effectiveness in various polymer matrices.
特性
CAS番号 |
93982-48-0 |
|---|---|
分子式 |
C6H14N8O6S |
分子量 |
326.29 g/mol |
IUPAC名 |
3,4-diamino-1,4-dihydropyrazol-5-one;sulfuric acid |
InChI |
InChI=1S/2C3H6N4O.H2O4S/c2*4-1-2(5)6-7-3(1)8;1-5(2,3)4/h2*1H,4H2,(H2,5,6)(H,7,8);(H2,1,2,3,4) |
InChIキー |
AVMKZRXMTPIYBV-UHFFFAOYSA-N |
正規SMILES |
C1(C(=NNC1=O)N)N.C1(C(=NNC1=O)N)N.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


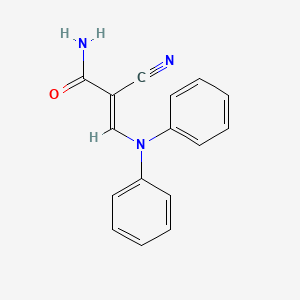

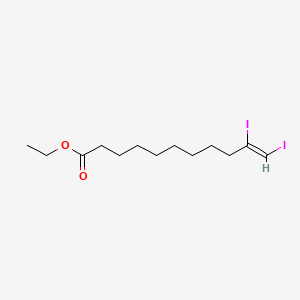
![5,7-Dimethyl-3-(4-pyridyl)pyridino[3,4-e]1,2,4-triazine](/img/structure/B12660673.png)





